Tétrac

Vue d'ensemble

Description

L'acide tétraiodothyroacétique est un dérivé naturel de l'hormone thyroïdienne L-thyroxine. Il est connu pour son rôle significatif dans divers processus biologiques, en particulier dans la régulation de la division cellulaire, de l'angiogenèse et de la prolifération des cellules cancéreuses. Ce composé a suscité l'attention en raison de ses applications thérapeutiques potentielles, en particulier en oncologie .

Applications De Recherche Scientifique

Tetraiodothyroacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It plays a role in studying thyroid hormone metabolism and its effects on cellular processes.

Medicine: It has potential therapeutic applications in treating thyroid-related disorders and certain types of cancer. .

Industry: It is used in the production of thyroid hormone analogs and as a component in diagnostic assays.

Mécanisme D'action

Target of Action

Tetrac, or Tetraiodothyroacetic acid, is a derivative of the thyroid hormone L-thyroxine (T4). Its primary targets are the thyrointegrin receptors , specifically integrin αvβ3 . These receptors are overexpressed on cancer cells and rapidly dividing endothelial cells . Tetrac also targets β-catenin and HMGA2 , which are implicated in cancer cell proliferation .

Mode of Action

Tetrac acts as a thyrointegrin receptor antagonist, blocking the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It competes with T4 for binding to the integrin, leading to blockage of cancer cell responses to thyroid hormones .

Biochemical Pathways

Tetrac disrupts several biochemical pathways that are critical to cancer cell proliferation and metastasis. It inhibits the pro-angiogenic activities of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to a reduction in the transcription of vascular growth factors/growth factor receptors, hypoxia-inducible factor-1α, pro-angiogenic cytokines, and other pro-angiogenic genes . At the same time, it stimulates the expression of endogenous angiogenesis inhibitors .

Pharmacokinetics

Nanotetrac has been designed to limit Tetrac to the extracellular space, optimizing exposure of its structure to the receptor site on αvβ3 .

Result of Action

Tetrac has anti-angiogenic and anti-tumor activities . It reduces endothelial cell proliferation, migration, and tube formation . It also disrupts thyroid hormone-stimulated tumor recruitment, differentiation, and the pro-angiogenic signaling of tumor stroma-associated mesenchymal stem cells . In addition, Tetrac induces apoptosis in cancer cells .

Action Environment

The effectiveness of Tetrac against various cancers suggests that it may be influenced by the specific genetic and cellular environment of different cancer types .

Analyse Biochimique

Biochemical Properties

Tetraiodothyroacetic acid (Tetrac) plays a crucial role in various biochemical reactions. It interacts with the integrin αvβ3 receptor on the plasma membrane, which is known to mediate several cellular processes. Tetrac inhibits the binding of thyroid hormones T4 and T3 to this receptor, thereby blocking the activation of the MAPK/ERK1/2 signaling pathway . This interaction is significant as it disrupts cancer cell proliferation and angiogenesis, making Tetrac a potential anti-cancer agent .

Cellular Effects

Tetraiodothyroacetic acid (Tetrac) exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tetrac has been shown to inhibit the proliferation of cancer cells and reduce angiogenesis by blocking the integrin αvβ3 receptor . Additionally, Tetrac affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Tetraiodothyroacetic acid (Tetrac) involves its binding interactions with biomolecules and subsequent effects on cellular processes. Tetrac binds to the integrin αvβ3 receptor on the cell surface, inhibiting the binding of thyroid hormones T4 and T3 . This inhibition prevents the activation of the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, Tetrac has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetraiodothyroacetic acid (Tetrac) have been observed to change over time. Tetrac is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that Tetrac can maintain its anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Tetraiodothyroacetic acid (Tetrac) vary with different dosages in animal models. At lower doses, Tetrac has been shown to inhibit cancer cell proliferation and angiogenesis without causing significant toxicity . At higher doses, Tetrac may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of Tetrac while minimizing its toxic effects.

Metabolic Pathways

Tetraiodothyroacetic acid (Tetrac) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate thyroid hormone metabolism and signaling . Tetrac competes with T4 and T3 for binding to the integrin αvβ3 receptor, thereby modulating the metabolic flux and levels of thyroid hormone metabolites . This interaction is crucial for its anti-cancer properties, as it disrupts the metabolic processes that support cancer cell growth and survival .

Transport and Distribution

Tetraiodothyroacetic acid (Tetrac) is transported and distributed within cells and tissues through specific transporters and binding proteins . It primarily localizes to the plasma membrane, where it interacts with the integrin αvβ3 receptor . This localization is essential for its biological activity, as it allows Tetrac to effectively inhibit thyroid hormone signaling and exert its anti-cancer effects .

Subcellular Localization

The subcellular localization of Tetraiodothyroacetic acid (Tetrac) is primarily at the plasma membrane, where it interacts with the integrin αvβ3 receptor . This interaction is facilitated by targeting signals and post-translational modifications that direct Tetrac to the cell surface . The localization of Tetrac at the plasma membrane is crucial for its activity, as it enables the inhibition of thyroid hormone signaling and the disruption of cancer cell proliferation and angiogenesis .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide tétraiodothyroacétique peut être synthétisé par l'iodation de l'acide thyroacétique. Le processus implique l'utilisation d'iode et d'un oxydant approprié dans des conditions contrôlées pour assurer l'iodation sélective des cycles aromatiques .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide tétraiodothyroacétique implique des réactions d'iodation à grande échelle, suivies d'étapes de purification telles que la cristallisation et la chromatographie pour obtenir le composé pur. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté tout en minimisant les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L'acide tétraiodothyroacétique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des composés à l'état d'oxydation supérieur.

Réduction : Il peut être réduit en dérivés moins iodés.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les agents nitrants sont utilisés en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et composés aromatiques substitués .

4. Applications de la recherche scientifique

L'acide tétraiodothyroacétique a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Il joue un rôle dans l'étude du métabolisme des hormones thyroïdiennes et de ses effets sur les processus cellulaires.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles liés à la thyroïde et de certains types de cancer. .

5. Mécanisme d'action

L'acide tétraiodothyroacétique exerce ses effets en interagissant avec le récepteur des hormones thyroïdiennes sur l'intégrine αvβ3 de la membrane plasmique. Cette interaction perturbe la liaison des hormones thyroïdiennes, conduisant à l'inhibition des voies de signalisation en aval telles que la voie des protéines kinases activées par les mitogènes (MAPK). Cela entraîne la régulation de la division cellulaire, de l'angiogenèse et de l'apoptose .

Composés similaires :

- Acide triiodothyroacétique

- Acide diiodothyroacétique

- Acide monoiodothyroacétique

Comparaison : L'acide tétraiodothyroacétique est unique en raison de sa forte teneur en iode, ce qui augmente son affinité de liaison au récepteur des hormones thyroïdiennes. Cela le rend plus efficace pour inhiber les voies de signalisation médiées par les hormones thyroïdiennes par rapport à ses homologues moins iodés .

Comparaison Avec Des Composés Similaires

- Triiodothyroacetic acid

- Diiodothyroacetic acid

- Monoiodothyroacetic acid

Comparison: Tetraiodothyroacetic acid is unique due to its high iodine content, which enhances its binding affinity to the thyroid hormone receptor. This makes it more effective in inhibiting thyroid hormone-mediated signaling pathways compared to its lower iodinated counterparts .

Propriétés

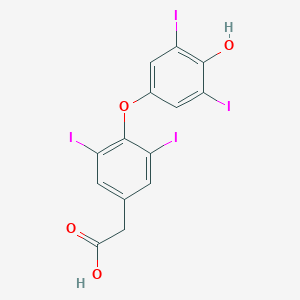

IUPAC Name |

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSSNKSXAVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048186 | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-30-1 | |

| Record name | Tetraiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Tetrac?

A1: Tetrac primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]

Q2: How does Tetrac interact with its target?

A2: Tetrac acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]

Q3: What are the downstream effects of Tetrac binding to integrin αvβ3?

A3: Tetrac binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]

Q4: Does Tetrac have any agonist-independent effects at integrin αvβ3?

A4: Yes, in addition to antagonizing T4 and T3, Tetrac also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []

Q5: What is the molecular formula and weight of Tetrac?

A5: The molecular formula of Tetrac is C15H10I4O4, and its molecular weight is 677.9 g/mol.

Q6: Has Tetrac been formulated into nanoparticles?

A6: Yes, Tetrac has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanotetrac or Nano-diamino-tetrac (NDAT). [, ]

Q7: What are the advantages of Nanotetrac over unmodified Tetrac?

A7: Nanotetrac offers several advantages, including:- Enhanced potency compared to unmodified Tetrac [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []

Q8: How does the deamination of T4 to create Tetrac affect its activity?

A8: Deamination of T4 to Tetrac significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, Tetrac selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]

Q9: How is Tetrac metabolized in the body?

A9: In rats, Tetrac has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of Tetrac in different species.

Q10: What types of cancer cells have shown sensitivity to Tetrac in vitro?

A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of Tetrac on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []

Q11: What is the evidence for the in vivo efficacy of Tetrac?

A11: Studies using xenograft models in nude mice have shown that Tetrac and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []

Q12: Are there any known mechanisms of resistance to Tetrac?

A12: While specific resistance mechanisms to Tetrac haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.

Q13: How does the nanoparticulate formulation of Tetrac (Nanotetrac) affect its delivery and targeting?

A13: Nanotetrac, due to its size and surface properties, offers improved tumor targeting compared to unmodified Tetrac. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.